4,4'-Dinitro-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dinitro-1,1’-bi(cyclohexane) is an organic compound characterized by two cyclohexane rings connected at the 1,1’ positions, each bearing a nitro group at the 4,4’ positions. This compound belongs to the class of substituted cyclohexanes, which are known for their unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-1,1’-bi(cyclohexane) typically involves nitration reactions. One common method is the nitration of 1,1’-bi(cyclohexane) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4,4’ positions.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-1,1’-bi(cyclohexane) may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of byproducts. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Dinitro-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4,4’-diamino-1,1’-bi(cyclohexane).
Substitution: Depending on the substituent introduced, various substituted cyclohexane derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4,4’-Dinitro-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving nitro group reduction and its biological implications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Dinitro-1,1’-bi(cyclohexane) primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Diamino-1,1’-bi(cyclohexane): The reduced form of 4,4’-Dinitro-1,1’-bi(cyclohexane).
4,4’-Dinitro-1,1’-bi(cyclohexyl): A similar compound with different substituents.
Eigenschaften
CAS-Nummer |
89905-83-9 |
---|---|
Molekularformel |
C12H20N2O4 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1-nitro-4-(4-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2 |
InChI-Schlüssel |
FPNGQGKZSOWYEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.